Cas no 57702-84-8 (CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-)

Technical Introduction: trans-1,4-Bis(bromomethyl)cyclohexane is a brominated cyclohexane derivative characterized by its trans-configuration and two reactive bromomethyl functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of cross-linked polymers, cyclophanes, and other cyclic frameworks. The trans-orientation enhances steric control in polymerization and cyclization reactions, while the bromomethyl groups facilitate nucleophilic substitution or elimination pathways. Its stability under standard conditions and predictable reactivity make it valuable for controlled functionalization. Suitable for applications in materials science and pharmaceuticals, this compound offers precise structural control in synthetic routes. Handle with care due to its alkyl halide reactivity.
CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- structure
57702-84-8 structure
Product Name:CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-
CAS No:57702-84-8
MF:C8H14Br2
MW:270.004761219025
CID:3410205
PubChem ID:3613545
Update Time:2025-06-08

CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-
    • 1,4-bis-(bromomethyl)cyclohexane
    • SCHEMBL21481657
    • 15898-77-8
    • SB36800
    • C8H14Br2
    • EN300-39870541
    • MYALOPJJAPLQSJ-UHFFFAOYSA-N
    • SCHEMBL246935
    • MFCD00153994
    • SCHEMBL7231300
    • 57702-84-8
    • DTXSID00394214
    • AT36024
    • DA-16690
    • CIS-1,4-BIS(BROMOMETHYL)CYCLOHEXANE
    • AT36025
    • 1,4-bis(bromomethyl)cyclohexane
    • 1,4-Bis-bromomethyl-cyclohexane
    • AKOS024258335
    • (1r,4r)-1,4-bis(bromomethyl)cyclohexane
    • AS-10707
    • TRANS-1,4-BIS(BROMOMETHYL)CYCLOHEXANE
    • SCHEMBL26798967
    • AT36026
    • CS-0320230
    • 35541-75-4
    • 621-785-1
    • DTXCID50345074
    • Inchi: 1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
    • InChI Key: MYALOPJJAPLQSJ-UHFFFAOYSA-N
    • SMILES: BrCC1CCC(CBr)CC1

Computed Properties

  • Exact Mass: 269.94418g/mol
  • Monoisotopic Mass: 267.94623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 73.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0Ų

CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- Pricemore >>

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CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- Suppliers

Amadis Chemical Company Limited
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(CAS:57702-84-8)CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-
Order Number:A964538
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:16
Price ($):160.0/644.0/976.0
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Additional information on CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-

Chemical Profile of CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- (CAS No. 57702-84-8)

CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-, identified by its Chemical Abstracts Service (CAS) number 57702-84-8, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, characterized by its trans-dimethylcyclohexane backbone with bromomethyl substituents at the 1 and 4 positions, exhibits unique reactivity that makes it valuable in the development of complex molecular architectures.

The molecular structure of this compound consists of a cyclohexane ring with two bromomethyl groups (-CH₂Br) attached to the 1 and 4 carbon atoms in a trans configuration. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for synthesizing various heterocyclic compounds and functionalized alkanes. The presence of bromine atoms enhances its utility as a halogenated intermediate, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry.

In recent years, CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- has garnered attention in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel pharmacophores for treating neurological disorders and infectious diseases. For instance, studies have demonstrated its role in constructing substituted pyridines and quinolines, which are known for their antimicrobial and anti-inflammatory properties. The compound’s ability to undergo regioselective functionalization has enabled the creation of complex drug candidates with improved pharmacokinetic profiles.

One of the most compelling applications of CAS No. 57702-84-8 is in the field of polymer chemistry. Its incorporation into macromolecular frameworks has led to the development of advanced materials with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in industries such as aerospace and electronics. The bromomethyl groups serve as reactive sites for further cross-linking or grafting reactions, allowing for the design of materials with specific functionalities.

The pharmaceutical industry has also explored the potential of 1,4-Bis(bromomethyl)cyclohexane as a precursor for antiviral and anticancer agents. By modifying its structure through sequential functionalization, chemists have synthesized derivatives that target specific enzymes or receptors involved in disease pathways. Preliminary studies indicate that certain analogs exhibit potent inhibitory effects against viral proteases and kinases, suggesting their therapeutic promise. The compound’s versatility in serving as a scaffold for drug discovery underscores its importance in modern medicinal chemistry.

From an industrial perspective, the production and handling of CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- require careful optimization to ensure high yields and purity. Advances in catalytic methods have improved its synthesis efficiency while minimizing waste generation. Green chemistry principles have been increasingly applied to develop more sustainable routes for producing this intermediate. For example, solvent-free reactions and microwave-assisted synthesis have been investigated to enhance reaction kinetics without compromising selectivity.

The safety profile of CAS No. 57702-84-8 is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulations, proper handling protocols must be followed to prevent exposure risks. Personal protective equipment (PPE), including gloves and eye protection, is recommended during laboratory operations involving this compound. Storage conditions should also be controlled to avoid degradation or unintended reactions.

Future research directions for 1,4-Bis(bromomethyl)cyclohexane include exploring its role in catalysis and asymmetric synthesis. The development of chiral auxiliaries or catalysts could enable enantioselective modifications of this intermediate, expanding its utility in producing enantiomerically pure compounds with enhanced biological activity. Additionally, computational modeling techniques are being employed to predict reaction outcomes more accurately before experimental trials.

The broader impact of this compound on scientific progress cannot be overstated. Its contributions to drug discovery, materials science, and industrial chemistry highlight its multifaceted importance. As research continues to uncover new applications for CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-, its significance is expected to grow further within both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:57702-84-8)CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-
A964538
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):160.0/644.0/976.0
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